4-(Boc-amino)tetrahydrothiopyran-4-carboxylic acid

Physical property Solid-state characterization Melting point

Medicinal chemists pursuing constrained peptidomimetics often face limited access to saturated sulfur-heterocycle building blocks with orthogonal protecting groups at a quaternary center. 4-(Boc-amino)tetrahydrothiopyran-4-carboxylic acid (CAS 108329-81-3) directly addresses this synthetic gap. • Tetrahydrothiopyran ring introduces a tetrahedral sulfur atom enabling sulfur-π, halogen bonding, and metabolic modulation absent in O- or C-analogs • Geminal Boc-amine and carboxylic acid at the 4-position provide dual orthogonal handles for sequential elaboration into spirocyclic and bridged scaffolds • XLogP 2.2 and TPSA 78.5 Ų support CNS drug discovery programs requiring blood-brain barrier penetration Supplied at ≥95% purity with full analytical documentation. Bulk quantities and custom synthesis available upon request.

Molecular Formula C11H19NO4S
Molecular Weight 261.34 g/mol
CAS No. 108329-81-3
Cat. No. B026331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Boc-amino)tetrahydrothiopyran-4-carboxylic acid
CAS108329-81-3
Molecular FormulaC11H19NO4S
Molecular Weight261.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1(CCSCC1)C(=O)O
InChIInChI=1S/C11H19NO4S/c1-10(2,3)16-9(15)12-11(8(13)14)4-6-17-7-5-11/h4-7H2,1-3H3,(H,12,15)(H,13,14)
InChIKeyFTTKMOOFKYOPQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Boc-amino)tetrahydrothiopyran-4-carboxylic acid – Sulfur Bioisostere Building Block


4-(Boc-amino)tetrahydrothiopyran-4-carboxylic acid is a sulfur-containing heterocyclic building block featuring a Boc-protected amine and a carboxylic acid on a saturated tetrahydrothiopyran (thiane) ring [1]. With a molecular weight of 261.34 g/mol , this compound serves as a conformationally constrained amino acid analog [2], enabling the introduction of a tetrahedral sulfur atom and a quaternary carbon center into target molecules [3]. Its primary utility lies in medicinal chemistry as a versatile intermediate for synthesizing peptidomimetics and spirocyclic systems that require precise spatial orientation and metabolic stability [4].

Why 4-(Boc-amino)tetrahydrothiopyran-4-carboxylic acid Is Irreplaceable


Substituting 4-(Boc-amino)tetrahydrothiopyran-4-carboxylic acid with a generic Boc-amino acid (e.g., Boc-Ala-OH or Boc-Phe-OH) or an acyclic Boc-amino acid fails to preserve the unique three-dimensional architecture conferred by the saturated six-membered tetrahydrothiopyran ring . The sulfur atom in the ring introduces specific electronic and steric properties that cannot be replicated by oxygen (e.g., tetrahydropyran) or carbon (e.g., cyclohexane) analogs [1]. This ring system provides conformational rigidity that is critical for optimizing target binding while the sulfur heteroatom offers distinct opportunities for metabolic modulation and halogen/sulfur bonding interactions that are absent in purely carbon-based or oxygen-based heterocyclic scaffolds [2]. Furthermore, the geminal Boc-amine and carboxylic acid at the 4-position create a sterically congested quaternary center that is not easily accessible via other synthetic routes, making direct replacement with a less sterically hindered analog a poor strategic choice for lead optimization programs [3].

4-(Boc-amino)tetrahydrothiopyran-4-carboxylic acid: Comparison to Analogs


Higher Melting Point vs. Non-Cyclic Analogs

The melting point of 4-(Boc-amino)tetrahydrothiopyran-4-carboxylic acid is reported as 170-174 °C . This value is significantly higher than that of a representative non-cyclic Boc-amino acid, such as Boc-Gly-OH (86-88 °C) [1], and moderately higher than that of a common oxygen-containing heterocyclic analog, Boc-4-amino-tetrahydropyran-4-carboxylic acid (~160 °C dec.) . The elevated melting point of the tetrahydrothiopyran derivative is consistent with the increased rigidity and potential for intermolecular interactions conferred by the saturated sulfur-containing ring, which can translate to more robust solid-state handling and storage properties in a laboratory setting .

Physical property Solid-state characterization Melting point

Favorable Lipophilicity (XLogP) Window

The calculated partition coefficient (XLogP) for 4-(Boc-amino)tetrahydrothiopyran-4-carboxylic acid is 2.2 [1]. This value indicates a balanced hydrophilic-lipophilic profile that is highly desirable for lead-like compounds [2]. In comparison, a carbon-only cyclohexane analog (Boc-1-amino-1-cyclohexanecarboxylic acid) is predicted to have a higher XLogP (~2.7) [3], while the more polar oxygen-containing tetrahydropyran analog is predicted to have a lower XLogP (~1.5) [4]. The intermediate lipophilicity of the tetrahydrothiopyran derivative is a direct consequence of the sulfur atom's unique contribution, offering a distinct profile that can improve pharmacokinetic properties like cell permeability and solubility relative to more extreme analogs.

Lipophilicity XLogP Physicochemical property

Topological Polar Surface Area and Membrane Permeability

The topological polar surface area (TPSA) of 4-(Boc-amino)tetrahydrothiopyran-4-carboxylic acid is calculated to be 78.5 Ų [1]. This value is below the widely accepted threshold of 140 Ų for good oral absorption and CNS penetration [2]. In contrast, a closely related sulfone analog (4-Boc-amino-4-carboxy-1,1-dioxo-tetrahydrothiopyran) is expected to have a significantly higher TPSA (~110-120 Ų) due to the two additional polar oxygen atoms [3]. The lower TPSA of the target compound suggests better intrinsic passive membrane permeability compared to its oxidized derivatives, which is a critical consideration when designing cell-permeable probes or CNS-targeted therapeutic candidates [4].

TPSA Permeability Drug-likeness

Consistent Purity and Commercial Supply

4-(Boc-amino)tetrahydrothiopyran-4-carboxylic acid is commercially available from multiple suppliers with a consistently defined minimum purity specification of ≥95.0% (TLC) or 95% [REFS-1, REFS-2]. This level of purity is standard for a building block intended for reliable use in organic synthesis and early-stage drug discovery . In contrast, many close structural analogs, particularly those with alternative ring heteroatoms or oxidation states, are either custom-synthesized or available only in limited purity grades, which can introduce variability and inconsistency in downstream applications [2]. The defined purity and commercial sourcing streamline procurement and ensure batch-to-batch reproducibility, reducing the risk of synthetic failure due to unknown impurities [3].

Purity Commercial availability Quality control

4-(Boc-amino)tetrahydrothiopyran-4-carboxylic acid: Medicinal Chemistry Applications


Constrained Peptidomimetic Synthesis

The unique quaternary center and saturated sulfur-containing ring make 4-(Boc-amino)tetrahydrothiopyran-4-carboxylic acid an ideal building block for introducing conformational constraints into peptide backbones. Its XLogP of 2.2 and TPSA of 78.5 Ų [1] suggest it can be incorporated into peptidomimetics to modulate lipophilicity and permeability without sacrificing solubility. Medicinal chemists can leverage this scaffold to replace flexible amino acid linkers, thereby reducing the entropic penalty of binding and improving target affinity [2].

CNS Drug Discovery and Lead Optimization

With a TPSA well below the 90 Ų threshold for CNS penetration and an XLogP of 2.2 [1], this building block is particularly well-suited for CNS drug discovery programs. The tetrahydrothiopyran core provides a balanced lipophilic-hydrophilic profile that is often required for crossing the blood-brain barrier [3]. This makes it a valuable starting material for synthesizing potential CNS therapeutics, where precise control over physicochemical properties is critical for achieving brain exposure [4].

Sulfur-Mediated Non-Covalent Interactions

The sulfur atom in the tetrahydrothiopyran ring is poised to engage in specific non-covalent interactions, including sulfur-π, sulfur-halogen bonding, and hydrogen bonding with backbone amides [2]. This building block can be used to probe the role of these interactions in target binding and selectivity. Unlike oxygen analogs, sulfur's greater polarizability allows for more nuanced modulation of ligand-protein interactions, providing a unique tool for structure-based drug design and fragment-based lead discovery [5].

Spirocyclic and Bridged Heterocycle Synthesis

The geminal Boc-amine and carboxylic acid functionalities provide orthogonal handles for sequential derivatization. The Boc group can be removed under mild acidic conditions to reveal a free amine, which can be further elaborated, while the carboxylic acid can be coupled to amines to form amide bonds [6]. This dual reactivity enables the construction of complex spirocyclic and bridged architectures, expanding the accessible chemical space for lead generation and library synthesis [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Boc-amino)tetrahydrothiopyran-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.